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Introduction
SR-0813 is a potent and selective small molecule inhibitor of the ENL (Eleven-Nineteen

Leukemia) and AF9 (ALL1-fused gene from chromosome 9) YEATS domains.[1][2][3][4][5] The

YEATS domain is a recently identified reader of histone acylation, and its inhibition has

emerged as a promising therapeutic strategy in cancers dependent on its activity, particularly in

acute leukemia.[1][6][7] SR-0813 competitively binds to the acetyl-lysine binding pocket of the

ENL/AF9 YEATS domain, disrupting its interaction with chromatin and leading to the

downregulation of key oncogenic gene expression programs.[1][3] These application notes

provide detailed protocols for utilizing SR-0813 in in vitro studies to investigate its biological

effects on cancer cells.

Mechanism of Action
ENL and its homolog AF9 are components of the super elongation complex (SEC), which plays

a critical role in regulating transcriptional elongation.[6] The YEATS domain of ENL/AF9

recognizes and binds to acetylated histone tails, tethering the SEC to chromatin at specific

gene loci. This facilitates the expression of genes crucial for leukemogenesis, including
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HOXA9, HOXA10, MYB, and MYC.[1][3][4] SR-0813 disrupts this interaction, leading to the

displacement of ENL from chromatin, suppression of target gene transcription, and subsequent

inhibition of cancer cell proliferation and induction of apoptosis.[1][3]

Quantitative Data Summary
The following tables summarize the in vitro potency and effective concentrations of SR-0813 in

various assays and cell lines.

Table 1: In Vitro Potency of SR-0813

Target Assay IC50 (nM) EC50 (nM) Kd (nM) Reference

ENL YEATS

Domain
HTRF 25 - - [1][2][3]

ENL YEATS

Domain
CETSA - 205 - [2][3]

ENL YEATS

Domain
SPR - - 30 [1][2][3]

AF9 YEATS

Domain
HTRF 311 - - [1][2][3]

AF9 YEATS

Domain
CETSA - 76 - [1][2][3]

HTRF: Homogeneous Time-Resolved Fluorescence; CETSA: Cellular Thermal Shift Assay;

SPR: Surface Plasmon Resonance; IC50: Half-maximal inhibitory concentration; EC50: Half-

maximal effective concentration; Kd: Dissociation constant.

Table 2: Effective Concentrations of SR-0813 in Leukemia Cell Lines
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Cell Line Assay
Concentrati
on (µM)

Duration Effect Reference

MV4;11
Cell Growth

Inhibition
1 - 10 ~ 2 weeks

Inhibition of

proliferation
[1][2]

MOLM-13
Cell Growth

Inhibition
1 - 10 ~ 2 weeks

Inhibition of

proliferation
[1][2]

OCI/AML-2
Cell Growth

Inhibition
1 - 10 ~ 2 weeks

Inhibition of

proliferation
[1][2]

HB11;19
Cell Growth

Inhibition
1 - 10 ~ 2 weeks

Inhibition of

proliferation
[1][2]

MV4;11

Gene

Expression

(qPCR)

1 - 10 3 - 72 hours

Downregulati

on of HOXA9,

MEIS1, MYC

[1][2]

MV4;11

Chromatin

Immunopreci

pitation

1 - 10 4 hours

Displacement

of ENL from

chromatin

[1][2][3]

Signaling Pathway and Experimental Workflow
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Caption: The ENL/AF9 signaling pathway in leukemia and the inhibitory action of SR-0813.
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Caption: General experimental workflow for in vitro studies using SR-0813.

Experimental Protocols
Cell Culture and SR-0813 Treatment

Cell Lines: MV4;11 (MLL-AF4), MOLM-13 (MLL-AF9), OCI/AML-2 (MLL-AF6), and HB11;19

(MLL-ENL) are recommended for studying the effects of SR-0813.[1][2]

Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine

serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
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SR-0813 Preparation: Prepare a 10 mM stock solution of SR-0813 in DMSO. Store at -20°C.

Further dilute the stock solution in culture medium to achieve the desired final concentrations

(e.g., 1 µM and 10 µM). An equivalent concentration of DMSO should be used as a vehicle

control.

Cell Viability/Proliferation Assay
Note: Due to the longer incubation times required to observe an anti-leukemic effect, a stable

and reliable assay such as CellTiter-Glo® is recommended over tetrazolium-based assays

(MTT, XTT) which may be influenced by changes in metabolic activity not directly related to cell

number over extended periods.

Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in

100 µL of culture medium.

Treatment: Add 100 µL of medium containing SR-0813 at 2x the final desired concentration

(e.g., 2 µM and 20 µM) or DMSO vehicle control.

Incubation: Incubate the plates for up to 14 days. It is crucial to monitor the cell density and

media conditions. Every 3-4 days, gently centrifuge the plates, aspirate a portion of the old

media, and replace it with fresh media containing the appropriate concentration of SR-0813
or DMSO.

Measurement: At designated time points (e.g., day 0, 4, 7, 11, 14), remove the plates from

the incubator and allow them to equilibrate to room temperature for 30 minutes.

Reagent Addition: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent according to

the manufacturer's instructions (typically a volume equal to the culture volume).

Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then

incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure

luminescence using a plate reader.

Analysis: Normalize the luminescence signal of treated cells to the vehicle control at each

time point to determine the percent inhibition of proliferation.
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Quantitative Real-Time PCR (qPCR) for Target Gene
Expression

Cell Treatment: Seed cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL and treat with

SR-0813 (e.g., 1 µM, 10 µM) or DMSO for the desired time (e.g., 3, 6, 24, 48, 72 hours).[2]

RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g.,

RNeasy Kit, Qiagen) according to the manufacturer's protocol.

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit

(e.g., iScript cDNA Synthesis Kit, Bio-Rad).

qPCR: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. A

typical reaction mixture includes:

cDNA template

Forward and reverse primers (10 µM each) for target genes (HOXA9, MEIS1, MYC) and a

housekeeping gene (e.g., GAPDH, ACTB)

SYBR Green Master Mix

Nuclease-free water

Thermocycling Conditions:

Initial denaturation: 95°C for 3 minutes

40 cycles of:

Denaturation: 95°C for 10 seconds

Annealing/Extension: 60°C for 30 seconds

Melt curve analysis

Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the

expression of target genes to the housekeeping gene and then to the vehicle control.
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Chromatin Immunoprecipitation (ChIP)
Cell Treatment and Cross-linking: Treat approximately 10-20 x 10^6 cells with SR-0813 (e.g.,

1 µM, 10 µM) or DMSO for 4 hours.[2][3] Add formaldehyde to a final concentration of 1%

and incubate at room temperature for 10 minutes to cross-link proteins to DNA. Quench the

reaction by adding glycine to a final concentration of 125 mM.

Cell Lysis and Sonication: Wash the cells with ice-cold PBS and lyse them in a suitable lysis

buffer containing protease inhibitors. Sonicate the chromatin to shear the DNA into fragments

of 200-1000 bp.

Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose/magnetic beads.

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for ENL or a

negative control IgG.

Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin

complexes.

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove

non-specific binding.

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the

cross-links by incubating at 65°C overnight with NaCl.

DNA Purification: Purify the DNA using a PCR purification kit.

Analysis: Analyze the enrichment of specific DNA regions (e.g., HOXA10 gene body, MYB

promoter) by qPCR using primers specific to these regions.[1]

Troubleshooting
Low potency in cell viability assays: Ensure the extended incubation period of at least 7

days, as the anti-proliferative effects of SR-0813 may not be apparent at earlier time points.

[1]

Variability in qPCR results: Ensure high-quality, intact RNA is used for cDNA synthesis.

Optimize primer concentrations and annealing temperatures.
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High background in ChIP: Optimize sonication to achieve the correct fragment size. Ensure

adequate pre-clearing of the chromatin and perform stringent washes.

Conclusion
SR-0813 is a valuable chemical probe for studying the role of the ENL/AF9 YEATS domain in

leukemia and other cancers. The protocols outlined in these application notes provide a

framework for investigating the in vitro effects of SR-0813 on cell viability, gene expression, and

chromatin occupancy. For optimal results, it is recommended to use SR-0813 at a

concentration of 1 µM to ensure high selectivity for ENL/AF9.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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